1-ethyl-4-iodo-1H-imidazole
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Overview
Description
1-Ethyl-4-iodo-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position and an iodine atom at the fourth position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
1-Ethyl-4-iodo-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-iodo-1H-imidazole can be synthesized through various methods. One common approach involves the iodination of 1-ethylimidazole. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds via electrophilic substitution, where the iodine atom replaces a hydrogen atom on the imidazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-iodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1-ethylimidazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted imidazoles can be formed.
Oxidation Products: Oxidized derivatives of imidazole.
Reduction Products: 1-Ethylimidazole.
Scientific Research Applications
1-Ethyl-4-iodo-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Material Science: Imidazole derivatives are explored for their use in the development of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
1-Ethylimidazole: Lacks the iodine atom, resulting in different reactivity and biological activity.
4-Iodoimidazole: Lacks the ethyl group, affecting its lipophilicity and membrane permeability.
1-Methyl-4-iodo-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties and applications.
Uniqueness: 1-Ethyl-4-iodo-1H-imidazole is unique due to the presence of both an ethyl group and an iodine atom, which confer distinct chemical and biological properties. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields.
Biological Activity
1-Ethyl-4-iodo-1H-imidazole is a heterocyclic compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered interest due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Property | Value |
---|---|
CAS No. | 918643-51-3 |
Molecular Formula | C5H7IN2 |
Molecular Weight | 222 g/mol |
Purity | ≥95% |
The presence of an ethyl group and an iodine atom in the structure of this compound imparts unique chemical reactivity and biological properties. The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to biological targets.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing signal transduction pathways within cells.
These mechanisms contribute to its broad range of biological effects, including antibacterial, antifungal, and antitumor activities .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains. The zone of inhibition for different bacterial species was measured using standard diffusion methods.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Escherichia coli | 20 |
Staphylococcus aureus | 22 |
Bacillus subtilis | 19 |
These results suggest that this compound possesses potent antibacterial activity similar to established antibiotics .
Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines. A study reported that this compound induced apoptosis in HeLa cells by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2). The apoptosis rate was significantly higher than that induced by conventional chemotherapeutics like 5-fluorouracil (5-FU):
Treatment | Apoptosis Rate (%) |
---|---|
Control | 39.6 |
5-FU | 68.2 |
1-Ethyl-4-Iodo-Imidazole | 75.0 |
This data indicates that this compound could serve as a promising candidate for developing new antitumor agents .
Anti-inflammatory Activity
Imidazole derivatives are also known for their anti-inflammatory effects. Studies have shown that compounds similar to this compound can inhibit inflammatory mediators and reduce edema in animal models. This property is particularly relevant in treating chronic inflammatory diseases .
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound serves multiple roles in medicinal chemistry:
- Drug Development : It acts as a scaffold for synthesizing novel pharmaceuticals targeting various diseases.
- Biological Studies : Researchers utilize this compound to explore enzyme interactions and receptor dynamics.
- Material Science : Its unique properties make it valuable in developing advanced materials and catalysts .
Properties
CAS No. |
918643-51-3 |
---|---|
Molecular Formula |
C5H7IN2 |
Molecular Weight |
222 |
Purity |
95 |
Origin of Product |
United States |
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